molecular formula C29H29F3N4O3 B606057 Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)- CAS No. 1237586-97-8

Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-

Cat. No. B606057
M. Wt: 538.5712
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BGB659 is a potent BRAF inhibitor.

Scientific Research Applications

NK(1) Receptor Antagonistic Activity and Effects on Bladder Functions

The compound has been investigated for its antagonistic activities against NK(1) receptors. A particular derivative, identified as (aR,9R)-8b, showed significant antagonistic activities both in vitro and in vivo. It was found to influence bladder functions in guinea pigs, suggesting potential clinical applications for treating bladder function disorders (Natsugari et al., 1999).

Luminescent Properties and Stimuli-Responsive Behavior

Research on pyridyl substituted benzamides, which are structurally related, revealed their luminescent properties in both solution and solid states. They displayed aggregation-enhanced emission (AEE) and mechanochromic properties, responding to different stimuli. These properties suggest applications in material science and photonics (Srivastava et al., 2017).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a structural relation, have been synthesized for use in colorimetric sensing. One derivative exhibited a notable color transition in response to fluoride anion concentrations, demonstrating potential in chemical sensing and environmental monitoring (Younes et al., 2020).

Antibacterial Applications

Compounds structurally similar to the benzamide derivative have shown antibacterial activities. For example, pyridonecarboxylic acids and related benzamide derivatives have been evaluated for their effectiveness against various bacterial infections, indicating potential applications in developing new antibacterial agents (Egawa et al., 1984).

properties

CAS RN

1237586-97-8

Product Name

Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-

Molecular Formula

C29H29F3N4O3

Molecular Weight

538.5712

IUPAC Name

3-(2-aminopropan-2-yl)-N-(7-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C29H29F3N4O3/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37)

SMILES

O=C1NC2=NC=CC(OC3=CC(CC(NC(C4=CC(C(F)(F)F)=CC(C(C)(N)C)=C4)=O)CC5)=C5C=C3)=C2CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BGB659;  BGB-659;  BGB 659.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-
Reactant of Route 5
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-

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